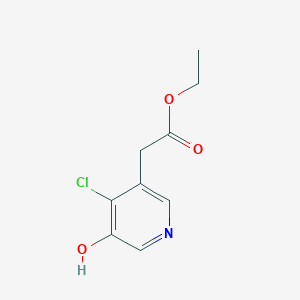
Ethyl (4-chloro-5-hydroxypyridin-3-YL)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (4-chloro-5-hydroxypyridin-3-YL)acetate is a chemical compound with the molecular formula C9H10ClNO3 and a molecular weight of 215.63 g/mol . This compound is a derivative of pyridine, a six-membered heterocyclic compound containing nitrogen. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (4-chloro-5-hydroxypyridin-3-YL)acetate typically involves the reaction of 4-chloro-5-hydroxypyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Ethyl (4-chloro-5-hydroxypyridin-3-YL)acetate undergoes various chemical reactions, including:
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride is commonly used as a reducing agent in anhydrous ether solvents.
Substitution: Nucleophilic substitution reactions typically require the presence of a base and a suitable solvent like dimethyl sulfoxide (DMSO).
Major Products Formed
Hydrolysis: Carboxylic acid and ethanol.
Reduction: Corresponding alcohol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl (4-chloro-5-hydroxypyridin-3-YL)acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl (4-chloro-5-hydroxypyridin-3-YL)acetate involves its interaction with specific molecular targets in biological systems. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways and inhibition of key enzymes .
Comparison with Similar Compounds
Ethyl (4-chloro-5-hydroxypyridin-3-YL)acetate can be compared with other pyridine derivatives such as:
Ethyl 5-chloro-4-(2-nitroethenyl)pyrrole-3-carboxylate: Similar in structure but contains a nitro group, which imparts different chemical and biological properties.
Pyrrolidine derivatives: These compounds have a five-membered ring and are used in drug discovery for their biological activities.
Indole derivatives: Although structurally different, indole derivatives share some biological activities with pyridine derivatives.
The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C9H10ClNO3 |
|---|---|
Molecular Weight |
215.63 g/mol |
IUPAC Name |
ethyl 2-(4-chloro-5-hydroxypyridin-3-yl)acetate |
InChI |
InChI=1S/C9H10ClNO3/c1-2-14-8(13)3-6-4-11-5-7(12)9(6)10/h4-5,12H,2-3H2,1H3 |
InChI Key |
RQNRAQGMXYYCLD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CN=CC(=C1Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















